2-((3-Bromophenyl)amino)benzoic acid

Vue d'ensemble

Description

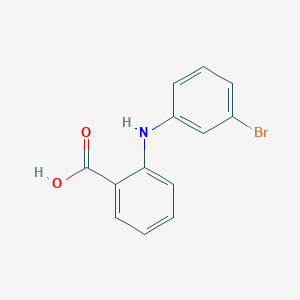

2-((3-Bromophenyl)amino)benzoic acid is an organic compound with the molecular formula C13H10BrNO2 It is a derivative of benzoic acid where the amino group is substituted with a 3-bromophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromophenyl)amino)benzoic acid typically involves the reaction of 3-bromoaniline with phthalic anhydride. The reaction is carried out in the presence of a suitable solvent such as acetic acid under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution at Bromine

The bromine atom on the 3-bromophenyl group can participate in palladium-catalyzed cross-coupling reactions. For example:

-

Buchwald-Hartwig Amination : Reacts with primary or secondary amines in the presence of Pd(OAc)₂/Xantphos and Cs₂CO₃ in toluene at 110°C to form diarylamine derivatives .

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C to yield biaryl products .

Acylation of the Amino Group

The secondary amine undergoes acylation with acyl chlorides or anhydrides:

-

Amide Formation : Reacts with acetyl chloride in dry DMF using Et₃N as a base at 0–25°C to form N-acetylated derivatives .

-

Thiourea Synthesis : Reacts with aryl isothiocyanates (e.g., cinnamoyl isothiocyanate) in acetone under reflux to yield thiourea-linked analogs .

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Cinnamoyl isothiocyanate | Dry acetone, reflux, 12 h | Thiourea derivative | 80% | |

| Acetyl chloride | Et₃N, DMF, 0–25°C | N-Acetylated product | 87% |

Carboxylic Acid Functionalization

The benzoic acid group participates in esterification and amidation:

-

Esterification : Reacts with ethanol/H₂SO₄ under reflux to form ethyl esters .

-

Amide Formation : Reacts with hydrazine hydrate in ethanol to produce hydrazides, which are precursors for heterocyclic synthesis .

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux | Ethyl ester | 90% | |

| Hydrazide Formation | Hydrazine hydrate, ethanol, Δ | Benzoic acid hydrazide | 75% |

Cyclization Reactions

The proximity of the amino and carboxylic acid groups enables intramolecular cyclization:

-

Benzoxazole Formation : Heated with polyphosphoric acid (PPA) at 120°C to form 2-substituted benzoxazoles .

-

Thiazolidinone Synthesis : Reacts with thioglycolic acid in acetic acid under reflux to yield thiazolidinone derivatives .

Oxidation and Reduction

-

Oxidation : The amino group can be oxidized with H₂O₂ in acetic acid to form nitroso intermediates .

-

Reduction : The bromine atom is reducible via catalytic hydrogenation (H₂/Pd-C in EtOH) to yield debrominated products .

Comparative Reactivity Insights

-

The bromine atom’s meta position relative to the amino group reduces its electrophilicity compared to para-substituted analogs, necessitating harsher conditions for substitution .

-

The carboxylic acid group enhances solubility in polar solvents, facilitating reactions in DMF or aqueous media .

This compound’s multifunctional reactivity makes it a versatile intermediate in synthesizing pharmaceuticals, agrochemicals, and materials. Experimental protocols should prioritize optimizing reaction conditions to balance yield and selectivity.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a bromophenyl group attached to an amino group and a benzoic acid moiety, which allows for diverse chemical reactivity. Its molecular weight is approximately 292.13 g/mol, and it is characterized by the presence of both hydrophilic (carboxylic acid) and hydrophobic (bromophenyl) regions, making it suitable for various applications in drug design and synthesis.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. Derivatives of benzoic acid are known for their biological activities, including anti-inflammatory, antibacterial, and anticancer effects.

- Anticancer Activity : Research indicates that similar compounds can inhibit cancer cell proliferation. For instance, studies on para-aminobenzoic acid (PABA) analogs have shown promising results against various cancer cell lines due to their ability to interfere with cellular processes related to growth and survival .

- Antibacterial Properties : The bromine substituent may enhance the compound's ability to penetrate bacterial membranes, which could lead to increased antibacterial efficacy. Compounds with similar structures have demonstrated significant activity against resistant strains of bacteria .

Drug Development

2-((3-Bromophenyl)amino)benzoic acid can serve as a building block in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations allows for the development of novel drug candidates targeting specific biological pathways.

- Synthesis of Antimicrobial Agents : The compound can be modified to create derivatives that exhibit enhanced antimicrobial properties. For example, modifications at the amino or carboxylic acid groups can lead to improved binding affinities for bacterial enzymes or receptors .

- Local Anesthetics : Similar compounds have been utilized in the formulation of local anesthetics such as benzocaine. The structural similarity suggests potential applications in developing new anesthetic drugs .

Biochemical Research

The compound's structure allows it to interact with various biological molecules, making it useful in biochemical assays.

- Enzyme Inhibition Studies : Research has shown that derivatives can act as inhibitors of key enzymes involved in metabolic pathways, such as cholinesterases. This property is crucial for developing treatments for diseases like Alzheimer's .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Compound Derivative | IC Value (µM) | Reference |

|---|---|---|---|

| Anticancer | 4-Aminobenzoic Acid Derivative | 0.59 | |

| Antibacterial | Benzylaminobenzoic Acid | 0.15 | |

| Enzyme Inhibition | Cholinesterase Inhibitor | 502.67 |

Table 2: Synthetic Routes for Developing Analog Compounds

| Reaction Type | Reagents Used | Conditions |

|---|---|---|

| Substitution Reactions | Nucleophiles (amines, thiols) | Polar solvents (DMSO, Acetonitrile) |

| Oxidation Reactions | Potassium permanganate | Aqueous medium |

| Reduction Reactions | Sodium borohydride | Alcoholic solvents |

Mécanisme D'action

The mechanism of action of 2-((3-Bromophenyl)amino)benzoic acid depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The bromine atom and the amino group play crucial roles in its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Amino-3-bromobenzoic acid

- 3-Bromoaniline

- Benzoic acid derivatives

Uniqueness

2-((3-Bromophenyl)amino)benzoic acid is unique due to the presence of both a bromine atom and an amino group on the aromatic ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Activité Biologique

2-((3-Bromophenyl)amino)benzoic acid, with the molecular formula and CAS Number 13278-39-2, is an aromatic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and applications based on recent research findings.

- Molecular Weight : 292.13 g/mol

- Solubility : Moderately soluble in organic solvents; poorly soluble in water.

- Structural Characteristics : The compound features a bromophenyl group linked to an amino group and a benzoic acid moiety, which contributes to its diverse biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds synthesized from similar structures demonstrated enhanced activity against the MDA-MB-231 breast cancer cell line, showing IC50 values significantly lower than standard chemotherapeutics like cisplatin .

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| 5e | MDA-MB-231 | 0.4 | 78.75 times more potent than cisplatin |

| 5l | HT-29 | 0.4 | 50.8 times more active than cisplatin |

These findings suggest that modifications to the basic structure of this compound can lead to compounds with improved anticancer properties.

The mechanism of action for this compound involves multiple pathways:

- Enzyme Inhibition : Compounds related to this compound can inhibit key enzymes involved in cancer cell proliferation, effectively blocking metabolic pathways necessary for tumor growth .

- Apoptosis Induction : Flow cytometry analyses have shown that these compounds can induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity and alterations in cell cycle distribution .

Antimicrobial Properties

Research has also indicated potential antimicrobial activity against various pathogens, suggesting possible applications in agriculture as pesticides or herbicides. The compound's structural features may contribute to its ability to disrupt microbial cell functions.

Pharmacokinetics and Toxicology

Studies on the pharmacokinetic properties reveal that this compound is a substrate for certain cytochrome P450 enzymes (CYP1A2, CYP2C19), indicating potential drug-drug interactions . Its bioavailability score suggests moderate absorption characteristics, which are crucial for therapeutic efficacy.

Case Studies

- Cytotoxic Evaluation : In a study involving the treatment of MDA-MB-231 cells with various synthesized analogs of this compound, researchers observed distinct phases of the cell cycle affected by treatment, leading to conclusions about their potential as effective anticancer agents .

- Antimicrobial Testing : Another study evaluated the efficacy of this compound against common bacterial strains, demonstrating significant inhibition zones compared to control groups.

Propriétés

IUPAC Name |

2-(3-bromoanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO2/c14-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)13(16)17/h1-8,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGQJNUPNQPHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10565978 | |

| Record name | 2-(3-Bromoanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13278-39-2 | |

| Record name | 2-[(3-Bromophenyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13278-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromoanilino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10565978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.